SBC-110736 is an inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9). It increases LDL receptor (LDLR) levels in HepG2 cells expressing PCSK9 when used at a concentration of 400 nM. SBC-110736 (8 mg/kg per day) reduces plasma total cholesterol levels by a mean of 38% in mice fed a high-fat diet. It also reduces plasma LDL cholesterol levels in mice fed a high-fat diet and exhibits an additive effect when administered in combination with atorvastatin. SBC-110736 is a novel inhibitor of proprotein convertase subtilisin kexin type 9 (PCSK9), and has been shown to lower cholesterol levels in mice.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bacterial protein synthesis inhibitor, macrolide antibiotic. Binds to the 50S ribosomal subunit inhibiting peptide translocation. Roxithromycin is a semisynthetic macrolide antibiotic in which the erythronolide A lactone ring has been altered to prevent inactivation in the gastric milieu. It is active against Gram-positive and Gram-negative cocci, Gram-positive bacilli, and some Gram-negative bacilli without significantly affecting the fecal flora. Roxithromycin is also effective in eradicating H. pylori. Roxithromycin is a semi-synthetic derivative of the macrolide antibiotic erythromycin that includes an N-oxime side chain on the lactone ring, with antibacterial and anti-malarial activities. Roxithromycin binds to the subunit 50S of the bacterial ribosome, which inhibits bacterial protein synthesis and leads to inhibition of bacterial cell growth and replication. Roxithromycin, also known as rulid or macrosil, belongs to the class of organic compounds known as aminoglycosides. These are molecules or a portion of a molecule composed of amino-modified sugars. Roxithromycin is a drug which is used to treat respiratory tract, urinary and soft tissue infections. Roxithromycin is considered to be a practically insoluble (in water) and relatively neutral molecule. Roxithromycin has been detected in multiple biofluids, such as urine and blood. Within the cell, roxithromycin is primarily located in the membrane (predicted from logP). In humans, roxithromycin is involved in the roxithromycin action pathway. Semisynthetic derivative of erythromycin. It is concentrated by human phagocytes and is bioactive intracellularly. While the drug is active against a wide spectrum of pathogens, it is particularly effective in the treatment of respiratory and genital tract infections.
Pantetheine, also known as LBF, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Pantetheine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, pantetheine is primarily located in the cytoplasm. Pantetheine participates in a number of enzymatic reactions. In particular, Pantetheine can be converted into pantothenic acid and cysteamine; which is mediated by the enzyme pantetheinase. In addition, Pantetheine can be converted into pantetheine 4'-phosphate; which is mediated by the enzyme pantothenate kinase 1. In humans, pantetheine is involved in pantothenate and CoA biosynthesis pathway and the propanoate metabolism pathway. Pantetheine is also involved in a few metabolic disorders, which include the methylmalonic aciduria due to cobalamin-related disorders pathway, the malonic aciduria pathway, and malonyl-CoA decarboxylase deficiency.
RPI-1 is an ATP-dependent RET kinase inhibitor. It has been shown to selectively inhibit the anchorage-independent growth of NIH3T3 cells transformed by the ret/ptc1 oncogene with an IC50 value of 0.97 µM. In a spontaneously metastasizing lung carcinoma xenograft mouse model, daily oral treatment with RPI-1 was reported to significantly reduce spontaneous lung metastases. RPI-1 is an ATP-dependent RET kinase inhibitor. Oral treatment with RPI-1 caused growth arrest or regression in 81% treated tumors. Following treatment suspension, tumor inhibition was maintained (51%, P<0.05, 100 days) and cures were achieved in 2/11 mice. In vivo effects of RPI-1 were reflected in activation of BAD, cleavage of caspases, apoptotic DNA fragmentation and inhibition of VEGF production observed in in vitro RPI-1-treated TT cells..